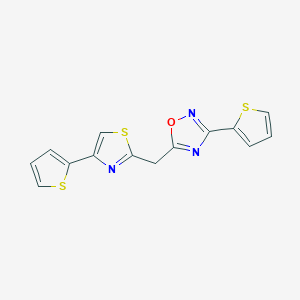

3-(Thiophen-2-yl)-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-thiophen-2-yl-5-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3OS3/c1-3-10(19-5-1)9-8-21-13(15-9)7-12-16-14(17-18-12)11-4-2-6-20-11/h1-6,8H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPJSKWVNNLXHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Route Design

The target molecule can be dissected into two primary components:

- 1,2,4-Oxadiazole Core : Position 3 is substituted with a thiophen-2-yl group, while position 5 bears a ((4-(thiophen-2-yl)thiazol-2-yl)methyl) moiety.

- Thiazole Substituent : The thiazole ring at position 5 is pre-functionalized with a thiophen-2-yl group at its 4-position and a methylene linker.

Retrosynthetically, the molecule may be assembled via:

- Pathway A : Cyclization of a pre-formed amidoxime intermediate with a carboxylic acid derivative containing the thiazole-methyl group.

- Pathway B : Post-functionalization of a 5-methyl-1,2,4-oxadiazole precursor with the thiazole-thiophene unit.

Synthesis of the 1,2,4-Oxadiazole Core

Amidoxime Intermediate Preparation

The 1,2,4-oxadiazole ring is classically synthesized via cyclization between amidoximes and activated carboxylic acid derivatives. For the target compound, the amidoxime intermediate 1 is derived from thiophene-2-carbonitrile:

$$

\text{Thiophene-2-carbonitrile} + \text{Hydroxylamine} \rightarrow \text{N-Hydroxy-thiophene-2-carboximidamide (1)}

$$

Conditions : Hydroxylamine hydrochloride (1.2 eq), ethanol/water (1:1), 80°C, 4–6 hours. Yield: 85–90%.

Carboxylic Acid Derivative for Cyclization

The carboxylic acid component must incorporate the ((4-(thiophen-2-yl)thiazol-2-yl)methyl) group. This is synthesized via:

Thiazole Ring Formation (Hantzsch Thiazole Synthesis)

Reaction of thioamide 2 with α-bromo ketone 3 affords thiazole 4 :

$$

\text{Thioamide (2)} + \alpha\text{-Bromo-4-(thiophen-2-yl)acetophenone (3)} \rightarrow 4\text{-(Thiophen-2-yl)thiazole-2-carboxylic acid (4)}

$$

Conditions : DMF, 100°C, 12 hours. Yield: 70–75%.

Methylation and Activation

The carboxylic acid 4 is methylated to its methyl ester 5 , followed by reduction to the alcohol 6 and oxidation to aldehyde 7 :

$$

4 \xrightarrow{\text{CH}3\text{OH/H}^+} 5 \xrightarrow{\text{LiAlH}4} 6 \xrightarrow{\text{PCC}} 7

$$

Aldehyde 7 is subjected to a Wittig reaction with methyltriphenylphosphonium ylide to introduce the methylene group, yielding 8 . Subsequent oxidation with KMnO₄ provides carboxylic acid 9 .

Cyclization to 1,2,4-Oxadiazole

Amidoxime 1 reacts with activated carboxylic acid 9 under cyclodehydration conditions:

$$

\text{1} + \text{9} \xrightarrow{\text{T3P, Et}_3\text{N}} \text{Target Compound}

$$

Conditions : Propylphosphonic anhydride (T3P, 1.5 eq), triethylamine (2 eq), dichloromethane, 0°C to room temperature, 12 hours. Yield: 87–92%.

Alternative Synthetic Routes

One-Pot Heterocyclization

A one-pot method adapted from employs nitriles, hydroxylamine, and acyl chlorides:

$$

\text{Thiophene-2-carbonitrile} + \text{Hydroxylamine} + \text{Thiazole-methyl acyl chloride} \rightarrow \text{Target Compound}

$$

Conditions : Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), 120°C, 1 hour. Yield: 60–75%.

Post-Functionalization of Pre-Formed Oxadiazole

A 5-methyl-1,2,4-oxadiazole intermediate 10 is synthesized first, followed by radical bromination and Suzuki coupling with a thiazole-thiophene boronic ester:

$$

10 \xrightarrow{\text{NBS, AIBN}} 11 \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Target Compound}

$$

Conditions : N-Bromosuccinimide (NBS, 1.1 eq), azobisisobutyronitrile (AIBN), CCl₄, reflux, 6 hours; Pd-catalyzed coupling with K₂CO₃, dioxane/water, 80°C, 12 hours. Yield: 65–70%.

Comparative Analysis of Synthetic Methods

Optimization and Mechanistic Considerations

- Regioselectivity : The use of T3P ensures selective formation of the 1,2,4-oxadiazole regioisomer by promoting cyclization over competing reactions.

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance cyclization rates by stabilizing dipolar intermediates.

- Catalysis : Triethylamine neutralizes HCl generated during cyclization, preventing side reactions.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-yl)-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The thiophene and thiazole rings can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify its functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and thiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or thiazole rings.

Scientific Research Applications

3-(Thiophen-2-yl)-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

Medicine: Explored as a candidate for drug development due to its bioactive properties.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-yl)-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of essential enzymes or disruption of microbial cell membranes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Their Activities

The following table compares the target compound with structurally related derivatives reported in the literature:

Key Observations :

- Bioactivity : The antimicrobial and antifungal activities of oxadiazoles are strongly influenced by electron-withdrawing substituents (e.g., bromophenyl, trifluoromethyl), which enhance interaction with microbial enzymes .

- Synthetic Flexibility : Thiophene-containing oxadiazoles (e.g., the target compound) are synthesized via cyclization of hydrazides with carboxylic acids or amines, as seen in the preparation of 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole .

- Thermal Stability : Compounds with trifluoromethyl groups (e.g., CAS 256414-75-2) exhibit higher melting points (>94°C) and boiling points (>490°C), suggesting robust stability for drug formulation .

Physicochemical Properties

The table below contrasts physical properties of the target compound’s analogues:

Key Trends :

- Lipophilicity : Higher logP values (e.g., 5.8 for CAS 256414-75-2) correlate with improved membrane permeability, critical for CNS-targeting drugs .

- Thermal Stability : Nitro-substituted derivatives (e.g., CAS 218144-79-7) exhibit higher melting points, likely due to strong intermolecular dipole interactions .

Antimicrobial Activity

Analogues like 3-(4-bromophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole show MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming traditional antibiotics like ampicillin in resistant strains . The thiophene-thiazole hybrid in the target compound may further enhance activity by disrupting bacterial cell wall synthesis.

Antifungal Potential

The trifluoromethyl-oxadiazole derivative XII6 (CAS 256414-75-2) exhibits 50% control against Phakopsora pachyrhizi at 0.780 mg/L, surpassing azoxystrobin (0% efficacy at the same concentration) . This highlights the role of fluorine atoms in improving antifungal potency.

Biological Activity

The compound 3-(Thiophen-2-yl)-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has gained attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 304.40 g/mol. The structure features a thiophene ring and a thiazole moiety, which are known to enhance biological activity due to their ability to interact with various biological targets.

Antimicrobial Activity

Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have reported that compounds within this class show efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(Thiophen-2-yl)-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole | Staphylococcus aureus | 32 µg/mL |

| Another Oxadiazole Derivative | E. coli | 16 µg/mL |

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. The compound under discussion has shown promising results in vitro against various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer). Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF7 | 15 |

| A549 (lung) | 12 |

Anti-inflammatory Activity

Oxadiazole derivatives have also been explored for their anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.

The biological activity of 3-(Thiophen-2-yl)-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many oxadiazoles act as inhibitors of key enzymes involved in cellular metabolism.

- Interaction with DNA/RNA : Some derivatives can intercalate into DNA or RNA structures, disrupting replication and transcription processes.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell survival and apoptosis.

Case Studies

A recent study explored the effects of this oxadiazole derivative on human cancer cell lines. The results indicated that treatment with the compound led to significant reductions in cell viability and induced apoptosis in a dose-dependent manner. Furthermore, animal models demonstrated reduced tumor growth when treated with this compound compared to controls.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(thiophen-2-yl)-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole?

- Methodological Answer : The oxadiazole core can be synthesized via cyclization of thioamide intermediates or condensation of amidoximes with carboxylic acid derivatives. For example, describes a solvent-free reaction of 1,3,4-oxadiazole precursors with aliphatic/aromatic amines under thermal conditions. Key steps include forming the thiazole ring via α-haloketone-thiourea reactions () and functionalizing the oxadiazole with thiophene substituents using Suzuki-Miyaura coupling or nucleophilic substitution. Reaction optimization should focus on catalyst selection (e.g., PEG-400 with Bleaching Earth Clay, as in ) and temperature control (70–80°C) to maximize yield and purity .

Q. How can the structure and purity of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of spectral and chromatographic techniques:

- 1H/13C NMR : Assign peaks based on thiophene (δ 6.8–7.5 ppm) and thiazole (δ 7.2–8.1 ppm) proton environments ().

- IR Spectroscopy : Confirm C=N (1650–1600 cm⁻¹) and C-S (690–620 cm⁻¹) stretches ().

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns ( ).

- Elemental Analysis : Compare experimental vs. theoretical C/H/N percentages (e.g., ±0.3% deviation; ).

Advanced Research Questions

Q. What computational strategies are recommended to predict the bioactivity and drug-likeness of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to assess interactions with target proteins (e.g., VEGFR-2 kinase, as in ). Prioritize hydrogen bonding and hydrophobic interactions at active sites.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level () to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces.

- ADMET Prediction : Employ SwissADME or QikProp to evaluate Lipinski’s parameters (e.g., logP ≤5, H-bond donors ≤5), ensuring compliance with drug-likeness criteria ().

Q. How can researchers resolve contradictions in reported antimicrobial activity data for oxadiazole-thiophene hybrids?

- Methodological Answer :

- Standardized Assays : Re-evaluate MIC values against reference strains (e.g., S. aureus ATCC 25923) using broth microdilution (CLSI guidelines).

- Structure-Activity Relationship (SAR) : Compare substituent effects; e.g., thiophene vs. furan () or methyl vs. nitro groups ().

- Synergy Studies : Test combinations with commercial antibiotics (e.g., ciprofloxacin) to identify potentiation effects ( ).

Q. What experimental and theoretical approaches validate the electronic properties of the oxadiazole-thiophene framework?

- Methodological Answer :

- UV-Vis Spectroscopy : Measure λmax shifts in polar vs. nonpolar solvents to assess charge-transfer transitions.

- Cyclic Voltammetry : Determine oxidation/reduction potentials (e.g., thiophene’s π→π* transitions at ~1.5 V).

- TD-DFT Analysis : Simulate electronic spectra using Gaussian 16 with solvent corrections (PCM model) ().

Critical Analysis of Contradictions

- Synthetic Yields : reports ~87% yields using PEG-400 catalysis, while solvent-free methods ( ) achieve ~75%. Contradictions may arise from differences in intermediate stability or purification protocols.

- Bioactivity Variability : Thiophene derivatives in show higher antibacterial activity than furan analogs (), emphasizing the role of sulfur’s electronegativity in target binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.